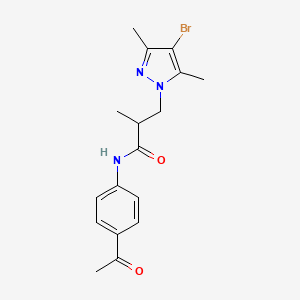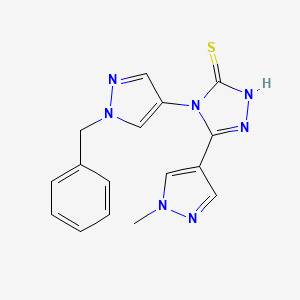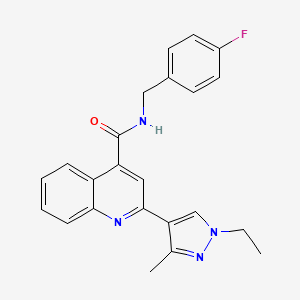
N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including an acetyl group, a bromo-substituted pyrazole ring, and a methylpropanamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-bromo-3,5-dimethyl-1H-pyrazole, which can be synthesized through cyclization reactions involving hydrazines and diketones.
Amidation: The final step involves coupling the acetylphenyl and pyrazole intermediates with a suitable amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
- N-(4-acetylphenyl)-3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
Uniqueness
N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C17H20BrN3O2 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C17H20BrN3O2/c1-10(9-21-12(3)16(18)11(2)20-21)17(23)19-15-7-5-14(6-8-15)13(4)22/h5-8,10H,9H2,1-4H3,(H,19,23) |
InChI Key |
HMSQUZZHBDZOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)NC2=CC=C(C=C2)C(=O)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,5-dibromothiophen-2-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10941515.png)
![1-(difluoromethyl)-5-methyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10941526.png)
![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10941529.png)

![2-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10941544.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941548.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10941558.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B10941563.png)
![2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B10941566.png)
![4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10941568.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941569.png)
![1-(3,4-dichlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10941581.png)
![1-benzyl-N-(4-bromo-3-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941588.png)
